molecular formula C12H18N2O B2927857 4-[(3-Methylmorpholin-4-yl)methyl]aniline CAS No. 1156646-14-8

4-[(3-Methylmorpholin-4-yl)methyl]aniline

Cat. No.: B2927857
CAS No.: 1156646-14-8
M. Wt: 206.289
InChI Key: FCZVBLGUSQYADG-UHFFFAOYSA-N
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Description

4-[(3-Methylmorpholin-4-yl)methyl]aniline is a nitrogen-containing aromatic compound featuring a morpholine ring substituted with a methyl group at the 3-position, connected via a methylene (-CH₂-) bridge to the para position of an aniline moiety. This compound’s unique substitution pattern distinguishes it from simpler morpholine-aniline conjugates, as the 3-methyl group on the morpholine ring introduces steric and electronic modifications that can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-[(3-methylmorpholin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZVBLGUSQYADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylmorpholin-4-yl)methyl]aniline typically involves the reaction of 3-methylmorpholine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by nucleophilic substitution with 3-methylmorpholine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of 4-[(3-Methylmorpholin-4-yl)methyl]aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylmorpholin-4-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methylmorpholin-4-yl)methyl]aniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3-Methylmorpholin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-(Morpholinomethyl)aniline

  • Structure : Direct attachment of a morpholine ring (without methyl substitution) to the aniline’s para position via a methylene group.
  • Computational studies suggest that methyl substitution on heterocycles like pyrazole increases nucleophilicity , which may extrapolate to morpholine derivatives.
  • Applications : Used as intermediates in drug synthesis, particularly for kinase inhibitors .

3-Methyl-4-morpholinoaniline (CAS 112900-82-0)

  • Structure : Morpholine ring directly attached to the aniline’s para position, with a methyl group at the morpholine’s 3-position.
  • Key Differences : Lacks the methylene bridge, resulting in a rigid, planar structure. This rigidity may limit conformational adaptability in coordination chemistry compared to 4-[(3-Methylmorpholin-4-yl)methyl]aniline .
  • Synthesis : Typically prepared via nucleophilic aromatic substitution or reductive amination .

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure : Tris-pyrazolylmethane scaffold attached to aniline, with methyl groups on pyrazole rings.
  • Key Differences : Pyrazole rings offer distinct electronic properties (stronger π-accepting ability) compared to morpholine. Methyl groups enhance solubility in organic solvents , a feature that may extend to methyl-substituted morpholine analogs.
  • Polymorphism : Exhibits two polymorphs with distinct N–H···N intermolecular interactions , whereas morpholine derivatives may form different packing patterns due to oxygen’s hydrogen-bonding capacity.

Physicochemical Properties

Compound Solubility Melting Point Key Functional Groups
4-[(3-Methylmorpholin-4-yl)methyl]aniline Moderate in polar solvents (est.) Not reported Morpholine (O, N), aniline (-NH₂)
4-(Morpholinomethyl)aniline High in DMSO 120–125°C Morpholine, aniline
3-Methyl-4-morpholinoaniline Moderate in chloroform 90–95°C Methyl-morpholine, aniline
4-(Tris(4-methylpyrazolyl)methyl)aniline High in CH₂Cl₂ 180–185°C Pyrazole, aniline

Notes:

  • Methyl groups on heterocycles (e.g., pyrazole or morpholine) generally improve solubility in non-polar solvents .

Computational Insights

  • Thermodynamic Favorability: Methyl-substituted pyrazole reactions show marginally lower activation barriers (ΔG‡ = 7.1 kcal/mol vs. 7.6 kcal/mol for non-methylated analogs) . Extending this to morpholine systems, the 3-methyl group may similarly stabilize transition states in substitution reactions.
  • Electronic Effects : Density functional theory (DFT) studies on pyrazole analogs suggest methyl groups enhance nucleophilicity , a trend that may apply to morpholine’s nitrogen, influencing reactivity in SN2 mechanisms.

Biological Activity

4-[(3-Methylmorpholin-4-yl)methyl]aniline, also known by its CAS number 1156646-14-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a methyl group, linked to an aniline moiety. The structural formula can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}

The biological activity of 4-[(3-Methylmorpholin-4-yl)methyl]aniline is primarily attributed to its role as an enzyme inhibitor. It selectively inhibits human neutrophil elastase (HNE), a serine protease involved in the degradation of extracellular matrix proteins. This inhibition is crucial in managing inflammation and tissue damage associated with various diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury .

Biological Activity

  • Enzyme Inhibition :
    • Target : Human Neutrophil Elastase (HNE)
    • Effect : Reduces inflammation by preventing the degradation of extracellular matrix components.
    • Research Findings : Studies have shown that compounds similar to 4-[(3-Methylmorpholin-4-yl)methyl]aniline exhibit significant inhibitory effects on HNE, leading to decreased inflammatory responses in cellular models .
  • Cell-Based Assays :
    • Application : Used in assays to evaluate the impact of neutrophil elastase inhibition on cellular processes.
    • Results : Demonstrated efficacy in modulating inflammatory pathways, suggesting a therapeutic potential for inflammatory diseases .

Case Study 1: Inhibition of Neutrophil Elastase

A study conducted on the efficacy of 4-[(3-Methylmorpholin-4-yl)methyl]aniline revealed that it significantly inhibited HNE activity in vitro. The IC50 value was determined to be approximately 120 nM, indicating strong potency compared to other known inhibitors .

Case Study 2: Therapeutic Potential in COPD

Research published in a peer-reviewed journal evaluated the compound's effects on COPD models. The results indicated a reduction in inflammatory markers and improved lung function metrics in treated animals compared to controls, supporting its potential as a therapeutic agent for respiratory diseases .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (nM)Therapeutic Use
4-[(3-Methylmorpholin-4-yl)methyl]anilineHNE Inhibition120COPD, Acute Lung Injury
BAY-678HNE Inhibition95Inflammatory Diseases
BAY-85-8501More selective HNE inhibitor50Preclinical Models

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